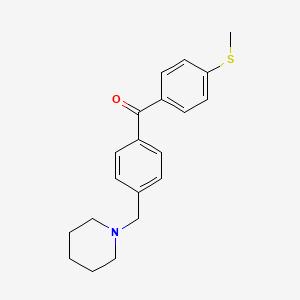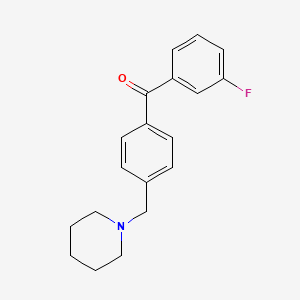
3-(4-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Optical and Dielectric Properties in Polymers
Research involving fluorinated compounds like 3-(4-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone has led to the development of polyimides with notable optical and dielectric properties. These polyimides exhibit high glass-transition temperatures, significant weight-loss temperatures, and are useful in various applications due to their excellent thermal stability and solubility in polar solvents. The presence of trifluoromethyl groups in these compounds contributes to their lower color intensity and enhanced thermal stability, making them suitable for applications requiring transparent materials with high thermal resistance (Jang et al., 2007).
Electrochromic Materials
Fluorinated compounds are also integral in the synthesis of electrochromic materials. For example, derivatives of 3,4-ethylenedioxythiophene (EDOT) have been synthesized, demonstrating electroactive and conducting polymer films with distinct optical properties. These materials exhibit significant changes in color upon oxidation and reduction, indicating potential use in electrochromic devices (Sankaran & Reynolds, 1997).
Novel Polymer Synthesis
Research has also focused on synthesizing novel poly(arylene ether)s containing trifluoromethyl-activated monomers, which exhibit high molecular weights, outstanding thermal stability, and solubility in various organic solvents. These polymers, due to their transparent and flexible film-forming ability, have potential applications in optical materials (Liaw et al., 2007).
Electrochemical Capacitor Applications
Fluorinated thiophene derivatives have been evaluated for their use in electrochemical capacitors. These polymers show promising energy and power densities, along with long-term stability, making them suitable for high-voltage capacitor applications (Ferraris et al., 1998).
Eigenschaften
IUPAC Name |
3-(4-methylsulfanylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3OS/c1-21-12-5-2-10(3-6-12)4-7-15(20)11-8-13(17)16(19)14(18)9-11/h2-3,5-6,8-9H,4,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTRQGBJPFDAAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644404 |
Source


|
| Record name | 3-[4-(Methylsulfanyl)phenyl]-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone | |
CAS RN |
898781-83-4 |
Source


|
| Record name | 1-Propanone, 3-[4-(methylthio)phenyl]-1-(3,4,5-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(Methylsulfanyl)phenyl]-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




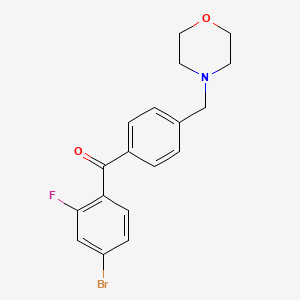
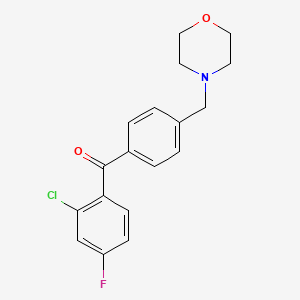
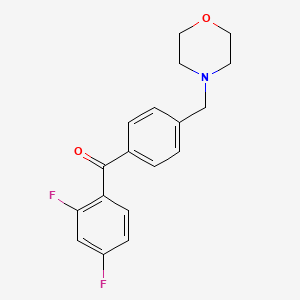
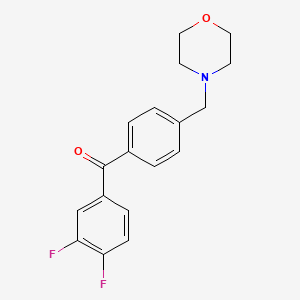
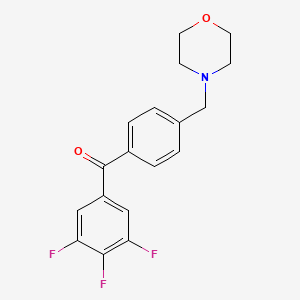
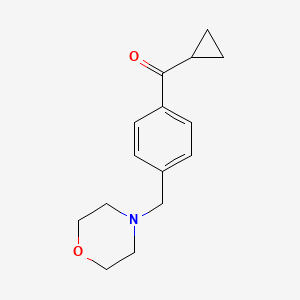
![Ethyl 5-[4-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1324814.png)
![Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1324815.png)
![Ethyl 7-[4-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1324816.png)
